2-Benzoxazoleacetic acid, ethyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

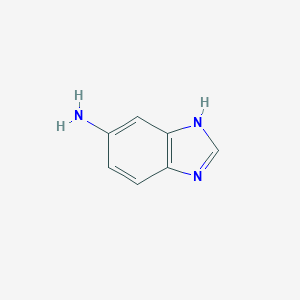

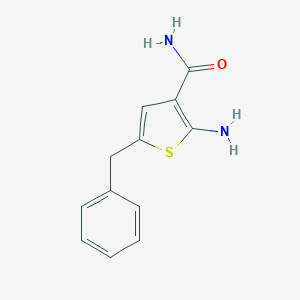

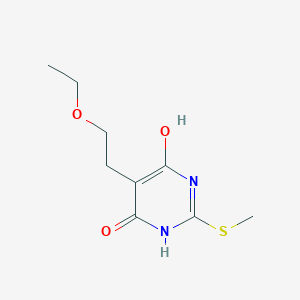

2-Benzoxazoleacetic acid, ethyl ester is a chemical compound with the formula C9H10O3 . It is used in various applications in the field of chemistry .

Synthesis Analysis

The synthesis of benzoxazoles, including 2-Benzoxazoleacetic acid, ethyl ester, has been extensively studied. A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts, such as nanocatalysts, metal catalysts, and ionic liquid catalysts, have been summarized .Molecular Structure Analysis

The molecular structure of 2-Benzoxazoleacetic acid, ethyl ester is available in various databases . It is a bicyclic planar molecule and is the most favorable moiety for researchers because it has been extensively used as a starting material for different mechanistic approaches in drug discovery .Chemical Reactions Analysis

Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas. It has been extensively used as a starting material for different mechanistic approaches in drug discovery . The reaction between 2-aminophenol and 4-amino benzaldehyde in ethanol using Pb(OAc)4 in acetic acid under reflux conditions, followed by reactions with HCl, NaNO2, and NaN3, then further reaction with aromatic nitriles in isopropanol and ZnBr2 was used to obtain tetrazole fused benzoxazoles .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Benzoxazoleacetic acid, ethyl ester include its molecular weight, density, melting point, boiling point, structure, and formula .Scientific Research Applications

Synthesis of Benzoxazole Derivatives

Benzoxazole derivatives, including Ethyl 2-(benzo[d]oxazol-2-yl)acetate, are synthesized using various methodologies involving 2-aminophenol with different reactants such as aldehydes, ketones, acids, and alcohols. These processes often employ catalysts like nanocatalysts, metal catalysts, and ionic liquid catalysts under various reaction conditions .

Antioxidant and Antibacterial Applications

Compounds similar to Ethyl 2-(benzo[d]oxazol-2-yl)acetate have been studied for their antioxidant activity and potential antibacterial mechanisms. Molecular docking studies with target proteins like TEM-72 and Topoisomerase IV have been conducted to understand their antibacterial action .

Biocatalysis

In the field of biocatalysis, benzoxazole derivatives can be used in the synthesis of fatty acids ethyl esters. Novel biocatalysts based on immobilized enzymes have shown promising results in reducing enzyme consumption, which is a significant factor in production costs .

Pharmaceutical Applications

Benzoxazole derivatives have been reported to serve as potent non-sedative anxiolytics, powerful anticancer agents, PET imaging probes for β-amyloid plaques in Alzheimer’s patients, kinase inhibitors, and antimicrobially active molecules .

Antimicrobial Activity

The presence of electron-withdrawing groups in benzoxazole derivatives has been associated with improved antimicrobial activity against various pathogens such as P. aeruginosa, K. pneumoniae, S. typhi, A. niger, and C. albicans .

Organic Synthesis

Ethyl 2-(benzo[d]oxazol-2-yl)acetate may be involved in organic synthesis processes such as the generation of alkoxycarbonylketenes and electrophilic ring expansion with aziridines under microwave heating .

Biological Activities

Oxazole derivatives, which share a similar core structure with benzoxazole compounds, have been synthesized and examined for their antibacterial potential against a range of bacteria and fungi .

Pharmacological Evaluation

Benzoxazole compounds have been synthesized for pharmacological evaluations involving molecular modeling to assess their potential as therapeutic agents .

Safety and Hazards

Safety data sheets for 2-Benzoxazoleacetic acid, ethyl ester provide information on hazard identification, composition/information on ingredients, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection, and physical and chemical properties .

Future Directions

Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas. It is a bicyclic planar molecule and is the most favorable moiety for researchers because it has been extensively used as a starting material for different mechanistic approaches in drug discovery . The motif exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on . There has been a large upsurge in the synthesis of benzoxazole via different pathways . Therefore, it is expected that the research and development in this area will continue to grow in the future.

Mechanism of Action

Target of Action

Ethyl 2-(benzo[d]oxazol-2-yl)acetate, also known as 2-Benzoxazoleacetic acid, ethyl ester, is a derivative of benzoxazole . Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas . It has been extensively used as a starting material for different mechanistic approaches in drug discovery . The motif exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on .

Mode of Action

Benzoxazole derivatives have been synthesized using different reaction conditions and catalysts . These synthetic methodologies might influence the interaction of the compound with its targets and any resulting changes.

Biochemical Pathways

Benzoxazole has been synthesized via different pathways . A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts has been summarized . These biochemical pathways might affect the downstream effects of the compound.

Result of Action

Benzoxazole derivatives have been associated with several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on .

properties

IUPAC Name |

ethyl 2-(1,3-benzoxazol-2-yl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-2-14-11(13)7-10-12-8-5-3-4-6-9(8)15-10/h3-6H,2,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEUNWNPBUTVGSI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=NC2=CC=CC=C2O1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30398487 |

Source

|

| Record name | 2-Benzoxazoleacetic acid, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30398487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Benzoxazoleacetic acid, ethyl ester | |

CAS RN |

16105-44-5 |

Source

|

| Record name | 2-Benzoxazoleacetic acid, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30398487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Bromo-1-dibenzo[b,d]furan-2-ylethanone](/img/structure/B183286.png)

![4,6-dimethylthieno[2,3-b]pyridin-3(2H)-one](/img/structure/B183294.png)

![3-amino-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B183298.png)

![N-[4-(hydrazinosulfonyl)phenyl]acetamide](/img/structure/B183299.png)